molecular formula C14H12N2O4 B8637072 N-(2-nitro-4-phenoxy-phenyl)acetamide CAS No. 60853-99-8

N-(2-nitro-4-phenoxy-phenyl)acetamide

Cat. No.: B8637072
CAS No.: 60853-99-8
M. Wt: 272.26 g/mol
InChI Key: AOQRYLOEFJOFQZ-UHFFFAOYSA-N
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Description

N-(2-Nitro-4-phenoxy-phenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenoxy group at the para position and a nitro group at the ortho position on the phenyl ring attached to the acetamide moiety.

Properties

CAS No.

60853-99-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-nitro-4-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H12N2O4/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)

InChI Key

AOQRYLOEFJOFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Structural Features and Substituent Effects

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituent Positions/Functional Groups Key Structural Differences
N-(2-Nitro-4-phenoxy-phenyl)acetamide (Target) -NO₂ (ortho), -OPh (para) on phenyl ring Reference compound for comparison
N-[4-(4-Nitrophenoxy)phenyl]acetamide -NO₂ (para on phenoxy ring), -OPh (para on phenyl ring) Nitro group on phenoxy ring vs. phenyl ring
N-(2-Methoxy-4-nitrophenyl)acetamide -NO₂ (para), -OCH₃ (ortho) on phenyl ring Methoxy instead of phenoxy; nitro at para
N-(4-Nitrophenethyl)acetamide -NO₂ (para on phenethyl group) Nitro on phenethyl chain vs. phenoxy-phenyl system
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide -Cl (para), -CF₃ (ortho) on phenyl ring Halogen and trifluoromethyl vs. nitro and phenoxy
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) Nitrofuran-thiazole core Heterocyclic system (thiazole + furan) vs. benzene rings

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilic reactivity compared to methoxy or trifluoromethyl substituents.
  • Biological Specificity: Heterocyclic analogs like NFTA exhibit distinct carcinogenic profiles due to their ability to form reactive metabolites .

Physical and Chemical Properties

Data from crystallography and synthesis studies:

Compound Melting Point/Stability Solubility Synthesis Route
N-[4-(4-Nitrophenoxy)phenyl]acetamide Crystalline solid (reported in Acta Cryst. E68) Soluble in DMF, THF Acetylation of 4-(4-nitrophenoxy)aniline with acetyl chloride in THF
N-(2-Methoxy-4-nitrophenyl)acetamide Not reported Likely polar aprotic solvents Similar acetylation of substituted aniline precursors
NFTA Stable under physiological conditions Lipophilic (enhances tissue uptake) Multi-step synthesis involving nitrofuran and thiazole coupling

Insights :

  • The target compound’s phenoxy group may improve lipid solubility compared to nitro-phenethyl derivatives .
  • Crystal packing in N-[4-(4-Nitrophenoxy)phenyl]acetamide involves hydrogen bonding (N–H⋯O) and π-π interactions, suggesting similar solid-state stability for the target compound .
Carcinogenicity and Metabolic Pathways:
  • NFTA : High incidence of lymphocytic leukemia in mice (0.1% dietary dose). Metabolized to reactive intermediates via nitro-reduction.
Pharmacological Potential:
  • N-(4-Hydroxyphenyl)acetamide : Analgesic activity (paracetamol analog). The target compound’s nitro group may reduce analgesic efficacy but enhance antimicrobial properties.
  • Heterocyclic Derivatives : Benzothiazole-containing acetamides show antitumor activity, suggesting that the target compound’s nitro-phenoxy system could be optimized for similar applications.

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